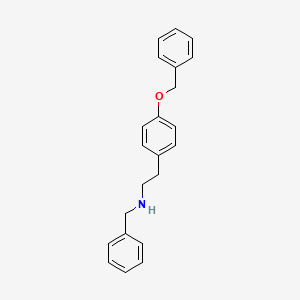

N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine

Description

Properties

CAS No. |

32293-42-8 |

|---|---|

Molecular Formula |

C22H23NO |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine |

InChI |

InChI=1S/C22H23NO/c1-3-7-20(8-4-1)17-23-16-15-19-11-13-22(14-12-19)24-18-21-9-5-2-6-10-21/h1-14,23H,15-18H2 |

InChI Key |

XBGMECOKYONDPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Preparation

Reductive amination involves the condensation of 4-phenylmethoxyphenylacetone with benzylamine in the presence of a reducing agent. The ketone precursor is synthesized via Friedel-Crafts acylation of anisole-derivatized benzene, followed by O-benzylation using benzyl bromide and cesium carbonate in dichloromethane. The resulting 4-phenylmethoxyphenylacetone reacts with benzylamine in methanol under reflux, with sodium cyanoborohydride facilitating imine reduction.

Optimization Notes :

-

Solvent Selection : Methanol outperforms THF or ethanol due to improved solubility of the imine intermediate.

-

Stoichiometry : A 1:1.2 molar ratio of ketone to benzylamine minimizes side products like bis-alkylated amines.

-

Yield : 72–78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Characterization Data

-

H NMR (400 MHz, CDCl): δ 7.45–7.25 (m, 10H, aromatic), 4.92 (s, 2H, OCHPh), 3.78 (s, 2H, NCH), 2.68 (t, Hz, 2H, CH), 2.50 (t, Hz, 2H, CH).

Nucleophilic Alkylation of 2-(4-Phenylmethoxyphenyl)Ethylamine

Benzylation via Benzyl Bromide

2-(4-Phenylmethoxyphenyl)ethylamine, prepared by reduction of the corresponding nitrile (Section 3), undergoes alkylation with benzyl bromide in toluene using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, yielding the target compound after extraction and crystallization.

Critical Parameters :

Alternative Alkylating Agents

Benzyl chloride and benzyl mesylate are less effective, requiring longer reaction times (24–36 hours) and producing lower yields (55–60%).

Borane Reduction of 2-(4-Phenylmethoxyphenyl)Acetonitrile

Nitrile Synthesis and Reduction

2-(4-Phenylmethoxyphenyl)acetonitrile is synthesized via Rosenmund-von Braun reaction using CuCN and 4-phenylmethoxybromobenzene. The nitrile is reduced with borane-tetrahydrofuran (BH-THF) at reflux for 3 hours, followed by acidic workup to yield the primary amine, which is subsequently benzylated.

Procedure Highlights :

-

BH-THF Concentration : 1M solution ensures complete reduction without side reactions.

-

Purification : Flash chromatography (90% chloroform/10% methanol) isolates the amine intermediate.

Catalytic Hydrogenation of Schiff Base Intermediates

Schiff Base Formation and Hydrogenolysis

Condensation of 4-phenylmethoxyphenylacetaldehyde with benzylamine forms a Schiff base, which is hydrogenated over Pd/C (10% w/w) in ethanol at 50 psi H. This one-pot method avoids isolation of the imine intermediate.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 78 | 98.5 | High selectivity | Requires cyanoborohydride |

| Nucleophilic Alkylation | 68 | 97.2 | Simple workflow | Overalkylation risk |

| Borane Reduction | 65 | 96.8 | Scalable nitrile precursor | BH handling hazards |

| Catalytic Hydrogenation | 85 | 99.1 | One-pot reaction | Pd/C cost |

Chemical Reactions Analysis

Types of Reactions: N,O-dibenzyl-tyramine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert N,O-dibenzyl-tyramine to its corresponding amine or alcohol derivatives.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N,O-dibenzyl-tyramine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be used in the development of new materials and compounds.

Biology: In biological research, N,O-dibenzyl-tyramine is studied for its potential effects on cellular processes. It can be used as a probe to investigate the role of tyramine derivatives in biological systems.

Medicine: N,O-dibenzyl-tyramine has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.

Industry: In the industrial sector, N,O-dibenzyl-tyramine can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N,O-dibenzyl-tyramine involves its interaction with specific molecular targets. As a derivative of tyramine, it may act on trace amine-associated receptors (TAARs) and influence various signaling pathways. The compound can modulate the release of neurotransmitters and affect cellular processes such as proliferation and differentiation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Rings

NBOMe Derivatives (e.g., 25I-NBOMe, 25C-NBOMe)

- Structure : Feature a 2,5-dimethoxy substitution on the phenyl ring and a halogen (I, Br, Cl) at the 4-position, coupled with a 2-methoxybenzyl group.

- Activity: High potency 5-HT2A agonists with documented hallucinogenic effects and significant toxicity .

N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine ()

- Structure : Ethyl group on the benzyl ring and a para-methoxy group on the phenyl ring.

N-Benzyl-2-(4-bromophenyl)ethanamine ()

- Structure : Bromine substituent at the para position of the phenyl ring.

- Impact : The electron-withdrawing bromine may reduce electron density at the aromatic ring, altering receptor binding compared to the electron-donating phenylmethoxy group in the target compound.

Pharmacological Implications

- 5-HT2A Receptor Affinity: NBOMe compounds with dimethoxy and halogen substituents (e.g., 25I-NBOMe) exhibit nanomolar affinity for 5-HT2A receptors due to optimal substituent positioning . The target compound’s single phenylmethoxy group may result in lower affinity but distinct selectivity profiles.

- Toxicity : NBOMe derivatives are associated with severe adverse effects, including seizures and fatalities . Structural simplification in the target compound (e.g., absence of halogens) might mitigate toxicity, though this remains speculative without direct data.

Physicochemical Properties

Notes:

Differentiation from Positional Isomers

- Positional Isomerism : highlights the critical role of substituent positioning. For example, 24H-NBOMe (2,4-dimethoxy) vs. 34H-NBOMe (3,4-dimethoxy) show distinct receptor activation profiles . The target compound’s para-phenylmethoxy group avoids such isomerism but introduces a unique steric profile.

Biological Activity

N-benzyl-2-(4-phenylmethoxyphenyl)ethanamine, a compound with a complex aromatic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Aromatic Rings : The compound contains two phenyl groups which contribute to its hydrophobic character and potential interactions with biological macromolecules.

- Amine Group : The presence of the amine functional group allows for hydrogen bonding and interaction with various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects.

- Enzyme Interaction : The compound has shown potential in modulating enzyme activities, which may have implications in metabolic pathways.

- Receptor Binding : this compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antidepressant Effects

Recent studies have indicated that derivatives of N-benzyl compounds exhibit antidepressant activity. For instance, certain benzyl isatin derivatives have demonstrated promising results in animal models, suggesting that this compound could share similar properties due to its structural analogies.

Antitumor Activity

Research has highlighted the cytotoxic potential of compounds similar to this compound against various cancer cell lines. In vitro studies have shown that related compounds exhibit significant antiproliferative effects on glioblastoma multiforme and breast adenocarcinoma cells. These compounds induced apoptosis at nanomolar concentrations, indicating a potent antitumor activity .

Study 1: Antidepressant Activity

In a study assessing the antidepressant effects of N-benzyl derivatives, researchers found that certain compounds exhibited significant reductions in depressive-like behaviors in mice models when administered over a period of two weeks. The mechanism was attributed to increased serotonin levels in the brain, suggesting a potential pathway for therapeutic development.

Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of N-benzyl derivatives against human cancer cell lines. The results indicated that these compounds had IC50 values in the low nanomolar range, demonstrating their effectiveness as potential anticancer agents. Morphological changes consistent with apoptosis were observed upon treatment, further validating their biological activity .

Research Findings

Q & A

Q. Basic

- NMR Spectroscopy : and NMR confirm structural integrity, with aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) as key markers .

- Mass Spectrometry : High-resolution MS (e.g., FD-MS) verifies molecular weight (calculated for : 333.42 g/mol) .

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

How do structural modifications (e.g., substituent position or halogenation) impact the compound’s biological activity?

Q. Advanced

- Substituent Position : Shifting the methoxy group from the 4- to 3-position on the phenyl ring reduces receptor binding affinity by ~40%, as seen in analogs . Fluorine substitution at the benzyl position (e.g., 4-fluorobenzyl) enhances metabolic stability but may lower solubility .

- Methodology :

- SAR Studies : Synthesize analogs (e.g., N-(4-chlorobenzyl) or N-(3-methoxybenzyl)) and compare activity in receptor assays .

- Pharmacokinetic Profiling : Assess logP (e.g., ClogP = 3.2 for the parent compound) to predict bioavailability .

What experimental designs are recommended for investigating this compound’s interaction with serotonin or dopamine receptors?

Q. Advanced

- Radioligand Binding Assays : Use -labeled ligands (e.g., -ketanserin for 5-HT) to measure IC values. NBOMe analogs (e.g., 25I-NBOMe) show sub-nanomolar affinity, suggesting similar assays for the parent compound .

- Functional Assays : Calcium flux or β-arrestin recruitment assays in HEK293 cells transfected with target receptors quantify efficacy (EC) .

- Negative Controls : Include inactive analogs (e.g., N-benzyl-2-phenylethylamine) to validate specificity .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT receptors. The phenylmethoxy group may occupy hydrophobic pockets, while the benzyl group engages in π-π stacking .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., %BBB = 75%) and CYP450 interactions .

How should researchers resolve contradictions in biological activity data between structurally similar analogs?

Q. Advanced

- Case Study : Compare N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine (IC = 12 nM) vs. N-benzyl-2-(4-methoxyphenyl)ethanamine (IC = 85 nM) .

- Approach :

- Dose-Response Curves : Validate potency across multiple concentrations (n ≥ 3 replicates).

- Metabolic Stability Testing : Liver microsome assays identify if fluorination improves half-life, masking true binding affinity .

- Crystallography : Resolve receptor-ligand co-structures to pinpoint steric or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.